2-(Perfluorooctyl)ethyl allyl sulfide
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Overview
Description
2-(Perfluorooctyl)ethyl allyl sulfide is a fluorinated organic compound with the molecular formula C13H9F17S and a molecular weight of 520.25 g/mol . It is characterized by the presence of a perfluorooctyl group, an ethyl chain, and an allyl sulfide moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Perfluorooctyl)ethyl allyl sulfide typically involves the reaction of perfluorooctyl iodide with allyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Perfluorooctyl)ethyl allyl sulfide undergoes various chemical reactions, including:
Oxidation: The allyl sulfide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The perfluorooctyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous solvents like diethyl ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are conducted under mild conditions, often at room temperature.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Perfluorooctyl)ethyl allyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and coatings
Mechanism of Action
The mechanism of action of 2-(Perfluorooctyl)ethyl allyl sulfide is primarily related to its ability to interact with biological membranes and proteins. The perfluorooctyl group imparts hydrophobicity, allowing the compound to integrate into lipid bilayers and affect membrane properties. The allyl sulfide moiety can undergo chemical reactions with thiol groups in proteins, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Perfluorooctyl)ethyl sulfide
- 2-(Perfluorooctyl)ethyl methyl sulfide
- 2-(Perfluorooctyl)ethyl ethyl sulfide
Uniqueness
2-(Perfluorooctyl)ethyl allyl sulfide is unique due to the presence of the allyl group, which provides additional reactivity compared to other similar compounds. This reactivity allows for a broader range of chemical modifications and applications, making it a versatile compound in both research and industrial settings .
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-prop-2-enylsulfanyldecane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F17S/c1-2-4-31-5-3-6(14,15)7(16,17)8(18,19)9(20,21)10(22,23)11(24,25)12(26,27)13(28,29)30/h2H,1,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSGTAMERRWOSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSCCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F17S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372192 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239463-91-3 |
Source
|
Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-[(prop-2-en-1-yl)sulfanyl]decane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40372192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Perfluorooctyl)ethyl allyl sulfide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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